2-Methyl-5-phenyl-6a-thiathiophthene
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Overview
Description
GYKI 52466 is a 2,3-benzodiazepine compound that acts as a selective, non-competitive antagonist of ionotropic glutamate receptors, specifically the AMPA receptors . It is known for its anticonvulsant, neuroprotective, and skeletal muscle relaxant properties . Unlike conventional 1,4-benzodiazepines, GYKI 52466 does not act on GABA receptors .
Preparation Methods
The synthesis of GYKI 52466 involves several steps, starting from the appropriate benzodiazepine precursors. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
GYKI 52466 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzodiazepine core, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodiazepine core.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles, which can replace specific groups on the benzodiazepine core. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GYKI 52466 has a wide range of scientific research applications:
Mechanism of Action
GYKI 52466 exerts its effects by selectively inhibiting AMPA receptors, which are a type of ionotropic glutamate receptor . This inhibition prevents the excitotoxic action of high extracellular glutamate levels, thereby providing neuroprotection . The compound does not affect GABA receptors, distinguishing it from conventional benzodiazepines . The molecular targets and pathways involved include the modulation of synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
GYKI 52466 is unique among benzodiazepines due to its selective action on AMPA receptors. Similar compounds include:
GYKI 52895: Another 2,3-benzodiazepine with similar properties but different pharmacokinetic profiles.
Tifluadom: A benzodiazepine with different receptor targets and pharmacological effects.
Lufuradom: Another benzodiazepine with distinct pharmacological properties. These compounds highlight the diversity within the benzodiazepine class and the unique properties of GYKI 52466.
Properties
CAS No. |
1016-98-4 |
---|---|
Molecular Formula |
C12H10S3 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
3-methyl-7-phenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C12H10S3/c1-9-7-11-8-12(14-15(11)13-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PLHURWKLVJJSMF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=S(S1)SC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=S(S1)SC(=C2)C3=CC=CC=C3 |
1016-98-4 | |
Origin of Product |
United States |
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